![molecular formula C5H9BNO B12551381 Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl CAS No. 146000-02-4](/img/structure/B12551381.png)
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl typically involves the reaction of boronic acids with amino alcohols under specific conditions. One common method involves the use of boronic acid derivatives and amino alcohols in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the oxazaborolidine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, borane derivatives, and substituted oxazaborolidines, depending on the type of reaction and the reagents used .
Wissenschaftliche Forschungsanwendungen
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in various reactions by facilitating the formation of transition states and lowering the activation energy required for the reaction to proceed . In biological systems, it may interact with enzymes and other proteins, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Known for its potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolo[2,1-f][1,2,4]triazine: A promising scaffold for the development of kinase inhibitors used in cancer therapy.
Uniqueness
Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl is unique due to its boron-containing structure, which imparts distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a versatile catalyst in various organic reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
146000-02-4 |
|---|---|
Molekularformel |
C5H9BNO |
Molekulargewicht |
109.94 g/mol |
InChI |
InChI=1S/C5H9BNO/c1-2-5-4-8-6-7(5)3-1/h5H,1-4H2 |
InChI-Schlüssel |
VGVXSHWDGIXFKX-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1N2CCCC2CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


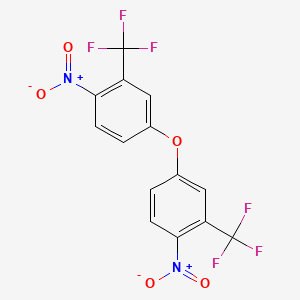
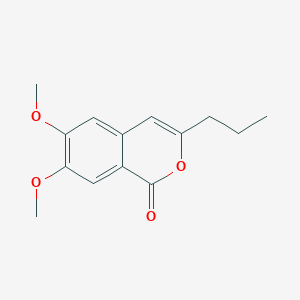
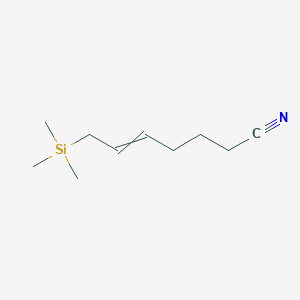
![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)

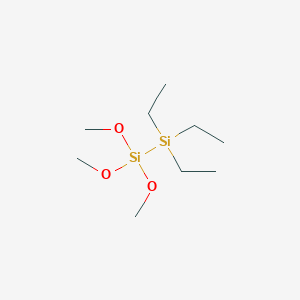
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
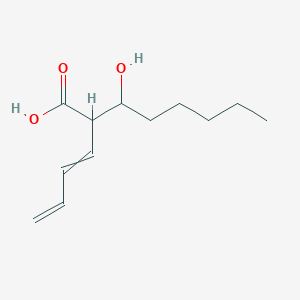
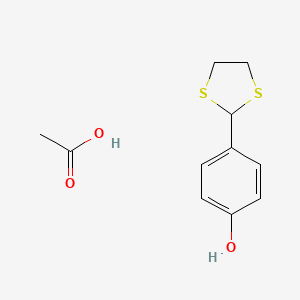

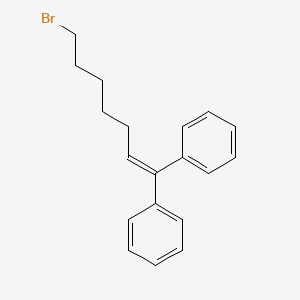
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
